N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine
CAS No.: 1040691-72-2
Cat. No.: VC2622366
Molecular Formula: C22H25NO
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine - 1040691-72-2](/images/structure/VC2622366.png)
Specification
CAS No. | 1040691-72-2 |
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Molecular Formula | C22H25NO |
Molecular Weight | 319.4 g/mol |
IUPAC Name | N-[[3-(3-methylbutoxy)phenyl]methyl]naphthalen-1-amine |
Standard InChI | InChI=1S/C22H25NO/c1-17(2)13-14-24-20-10-5-7-18(15-20)16-23-22-12-6-9-19-8-3-4-11-21(19)22/h3-12,15,17,23H,13-14,16H2,1-2H3 |
Standard InChI Key | ORRYAXDCCGGXCR-UHFFFAOYSA-N |
SMILES | CC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC3=CC=CC=C32 |
Canonical SMILES | CC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine is known by several systematic names due to various chemical nomenclature conventions. The IUPAC name of this compound is N-[[3-(3-methylbutoxy)phenyl]methyl]naphthalen-1-amine . This nomenclature precisely describes the structural arrangement of atoms within the molecule, following international standardized naming conventions.
For database and research identification purposes, the compound has been assigned several unique identifiers. These identifiers allow for unambiguous reference to the specific chemical entity across different research platforms and publications, as detailed in Table 1.
Table 1: Identification Parameters of N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine
Identifier Type | Value | Reference |
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CAS Registry Number | 1040691-72-2 | |
PubChem CID | 28308952 | |
VCID | VC2622366 | |
InChIKey | ORRYAXDCCGGXCR-UHFFFAOYSA-N | |
Creation Date (PubChem) | 2009-05-28 | |
Last Modification | 2025-04-05 |
The compound is also known by several synonyms in chemical databases, including:
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N-[3-(ISOPENTYLOXY)BENZYL]-1-NAPHTHALENAMINE
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N-[[3-(3-methylbutoxy)phenyl]methyl]naphthalen-1-amine
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N-{[3-(3-methylbutoxy)phenyl]methyl}naphthalen-1-amine
Structural Representation
The molecular structure of N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine can be represented through several standard notation systems used in chemistry. These notation systems provide a precise way to communicate the structural arrangement of atoms within the molecule.
Table 2: Structural Representation Notations
The compound possesses a complex structure that includes a naphthalene ring system (a bicyclic aromatic structure) connected to a benzyl group through a secondary amine linkage. The benzene ring of the benzyl moiety contains an isopentyloxy substituent at the meta position, which consists of a 3-methylbutoxy chain .
Physical and Chemical Properties
Structural Components
The structure of N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine can be divided into three primary components:
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Naphthalene Moiety: This bicyclic aromatic system consists of two fused benzene rings, contributing to the compound's aromaticity and potential for π-π interactions. The naphthalene unit is connected to the rest of the molecule via the nitrogen atom at the 1-position .
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Benzyl Group: This component includes a benzene ring with a methylene (–CH2–) linker. The benzyl group is connected to the naphthalene unit through the secondary amine and contains the isopentyloxy substituent at the meta position .
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Isopentyloxy Substituent: This is a 3-methylbutoxy chain (–OCH2CH2CH(CH3)2) attached to the benzene ring. The branched alkyl chain likely contributes to the compound's lipophilicity and may influence its solubility characteristics .
Structural Comparisons and Relationships
Related Compounds
N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine contains a secondary amine connecting the naphthalene and benzyl groups, whereas the compound mentioned in search result contains a dimethylamine group and a different connectivity pattern with the naphthalene unit.
Structural Analysis
The compound's structure suggests several interesting properties from a chemical perspective:
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Conformational Flexibility: The presence of single bonds in the isopentyloxy chain and between the aromatic systems likely provides conformational flexibility to the molecule, potentially influencing its interactions with biological targets or other molecules.
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Hydrogen Bonding Capability: The secondary amine (N-H) can potentially act as a hydrogen bond donor, while the ether oxygen in the isopentyloxy group can serve as a hydrogen bond acceptor. These features may be relevant for the compound's interactions in various research contexts.
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Aromatic Interactions: The naphthalene and benzene rings may participate in π-π stacking interactions with other aromatic systems, which could be significant in potential applications in material science or molecular recognition studies.
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